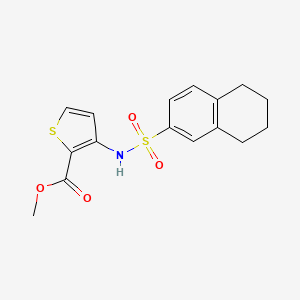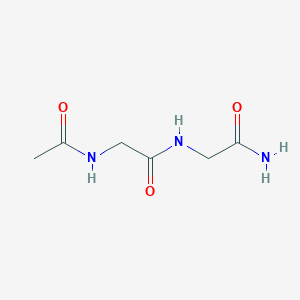
4,4-bis(fluoromethyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(fluoromethyl)cyclohexan-1-one is an organic compound with the molecular formula C8H12F2O It is characterized by the presence of two fluoromethyl groups attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-bis(fluoromethyl)cyclohexan-1-one typically involves the introduction of fluoromethyl groups into a cyclohexanone precursor. One common method is the difluoromethylation of cyclohexanone using difluoromethylating agents. This process can be carried out under various conditions, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(fluoromethyl)cyclohexan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4,4-Bis(fluoromethyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,4-bis(fluoromethyl)cyclohexan-1-one involves its interaction with various molecular targets. The fluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Bis(chloromethyl)cyclohexan-1-one
- 4,4-Bis(bromomethyl)cyclohexan-1-one
- 4,4-Bis(methyl)cyclohexan-1-one
Uniqueness
4,4-Bis(fluoromethyl)cyclohexan-1-one is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in applications where fluorinated compounds are preferred .
Eigenschaften
Molekularformel |
C8H12F2O |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
4,4-bis(fluoromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H12F2O/c9-5-8(6-10)3-1-7(11)2-4-8/h1-6H2 |
InChI-Schlüssel |
IUPHGDOXWKBSDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1=O)(CF)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-cyclopentyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B8671133.png)
![3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol](/img/structure/B8671147.png)

![3-Methyl-5-[4-(methylsulfonyl)benzyl]-1,2,4-oxadiazole](/img/structure/B8671154.png)



![8-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decane](/img/structure/B8671185.png)

